molecular formula C7H9BrN2 B1376217 5-Bromo-3-ethylpyridin-2-amine CAS No. 1037253-14-7

5-Bromo-3-ethylpyridin-2-amine

Cat. No. B1376217
CAS RN: 1037253-14-7
M. Wt: 201.06 g/mol
InChI Key: JYVIQBPXESSJDR-UHFFFAOYSA-N
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Description

5-Bromo-3-ethylpyridin-2-amine is a pyridine derivative with the chemical formula C7H9BrN2. It is a colorless or pale yellow crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-ethylpyridin-2-amine is 1S/C7H9BrN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-3-ethylpyridin-2-amine is a colorless or pale yellow crystalline solid. It is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

5-Bromo-3-ethylpyridin-2-amine: serves as a precursor in the synthesis of N-(pyridin-2-yl)amides. These compounds are synthesized via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an attractive method for the synthesis of amides, which are significant in pharmaceuticals and organic compounds.

Creation of 3-Bromoimidazo[1,2-a]pyridines

Another application is the formation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These structures are obtained through a one-pot tandem cyclization/bromination process, which does not require a base and can be further transformed into various other skeletons, highlighting the versatility of 5-Bromo-3-ethylpyridin-2-amine in heterocyclic chemistry.

Pharmacophores in Medicinal Chemistry

Aminopyridines, such as 5-Bromo-3-ethylpyridin-2-amine, act as pharmacophores for many molecules with significant biological and therapeutic value . They are essential in the development of new drugs and play a crucial role in the design of molecules with desired biological activity.

Safety And Hazards

The safety information for 5-Bromo-3-ethylpyridin-2-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-3-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVIQBPXESSJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-ethylpyridin-2-amine

Synthesis routes and methods I

Procedure details

Following a literature procedure (Journal of Molecular Catalysis A: Chemical 2007, 267, 30) tert-butyl 3-ethylpyridin-2-ylcarbamate (820 mg, 3.68 mmol) was treated with 4.0 M HCl in dioxane (4 mL, 4 mmol) and the reaction was maintained at rt for 2 h. Water (2 mL) was added and K2CO3 was added until pH>10. The resulting suspension was filtered and the isolated solid was washed with EtOAc (2 mL). The organic filtrates were concentrated and the resulting residue was dissolved in acetonitrile (4 mL). A portion (2 mL) was treated with NH4OAc (100 mg), followed by NBS (280 mg, 1.57 mmol). The reaction was maintained at rt for 15 min. The reaction was then partitioned between EtOAc and water and the resulting layers separated. The aqueous portion was extract with EtOAc (2×5 mL) and the combined organic layers were concentrated. The resulting residue was purified by reverse phase HPLC. The collected fractions were basified to pH>10 by the addition of saturated aqueous Na2CO3 solution. Extraction with EtOAc (2×20 mL) followed by concentration provided 240 mg of 5-bromo-3-ethylpyridin-2-amine: 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=2.4 Hz, 1H); 7.39 (d, J=2.4 Hz, 1H); 4.41 (br s, 2H); 2.42 (q, J=7.2 Hz, 2H); 1.26 (t, J=7.2 Hz, 3H).
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820 mg
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4 mL
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280 mg
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2 mL
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Synthesis routes and methods II

Procedure details

To a solution prepared by dissolving 360 mg of 3-ethylpyridine-2-amine (synthesized according to the method disclosed in International Publication WO2006/025567, page 142) in a mixed solvent of 12 mL of 1,4-dioxane and 4 mL of water, 553 mg of N-bromosuccinimide was added at 0° C., and the mixture was stirred for 1.5 hours at the same temperature. Water was added to the reaction solution, which was extracted with ethyl acetate. The organic layer thus obtained was washed with water and saturated brine in that order, and dried over anhydrous sodium sulfate. Thereafter, the insolubles were filtered and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=75/25), to obtain 394 mg of 5-bromo-3-ethylpyridine-2-amine [33-1] (hereinafter, referred to as the compound [33-1]).
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360 mg
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12 mL
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553 mg
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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